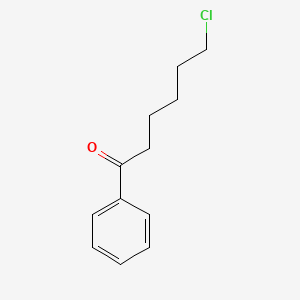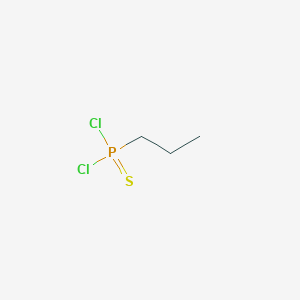![molecular formula C17H28O4 B1608634 [2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol CAS No. 245731-58-2](/img/structure/B1608634.png)
[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
Vue d'ensemble
Description
“[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” is a chemical compound with the molecular formula C17H28O4 and a molecular weight of 296.4 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” is characterized by the presence of an ethylhexoxy group, a hydroxymethyl group, and a methoxyphenyl group .Physical And Chemical Properties Analysis
“[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 442.6±40.0 °C at 760 mmHg, and a flash point of 221.4±27.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its ACD/LogP value is 3.27 .Applications De Recherche Scientifique
Energy Storage: Lithium Metal Batteries
- Field : Energy Storage
- Application Summary : The compound could potentially be used in the development of high-energy-density rechargeable lithium metal batteries (LMBs). These batteries suffer from issues like sluggish Li+ transport kinetics and uncontrolled Li dendrite growth, which result in poor cycling performance .
- Methods and Procedures : In a study, MgF2-infiltrated UiO-66 nanoparticles with F-terminated groups were developed as artificial protective layers for Li metal anodes. The F-terminated groups and infiltrated MgF2 in the electrode effectively facilitated the dissociation of the lithium bis (trifluoromethanesulfonyl)imide (LiTFSI) salt and the desolvation of the solvated Li+ clusters .
- Results : The study showed that this approach resulted in fast Li+ transport kinetics with a high Li+ transference number and ionic conductivity. Furthermore, lithiophilic MgxLiy alloys and LiF-rich solid electrolyte interphase (SEI) that form on the Li metal during the Li plating/stripping process provide a homogeneous Li+ flux and suppress Li dendritic growth .
Artificial Intelligence: Industrial Applications
- Field : Artificial Intelligence
- Application Summary : AI models, such as the Huawei Pangu AI Model, are being used in traditional industries like steel. While the specific role of the compound is not mentioned, it’s possible that similar compounds could be used in the development or optimization of these AI models .
- Methods and Procedures : The Pangu Model for the steel industry is an innovative practice that facilitates the application of AI to traditional industries like steel .
- Results : The use of the Pangu AI Model in the steel industry stood out among hundreds of submissions at the recent AI for Good Global Summit 2024 .
Propriétés
IUPAC Name |
[2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBIXMJUOUTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399330 | |
| Record name | {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol | |
CAS RN |
245731-58-2 | |
| Record name | {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)




![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)
![4,6-Diphenyl-[2,2']bipyridinyl](/img/structure/B1608569.png)



